(4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone
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Overview
Description
(4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone is a chemical compound with the molecular formula C11H11F3N2O This compound features a trifluoromethyl group, an amino group, and an azetidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reactions: The final step involves coupling the azetidinone intermediate with a trifluoromethylated phenylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the azetidinone ring.
2-(Trifluoromethyl)benzamide: Contains a trifluoromethyl group but has a different functional group arrangement.
Azetidin-2-one derivatives: Share the azetidinone ring but differ in the substituents attached to the ring.
Uniqueness
(4-Amino-2-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone is unique due to the combination of its trifluoromethyl group, azetidinone ring, and amino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(azetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-6-7(15)2-3-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBKKQHIKWVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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